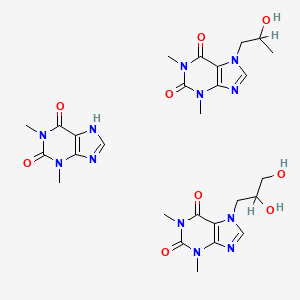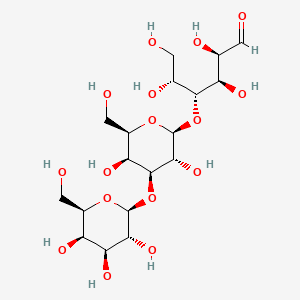
s3337
Overview
Description
S3337 is a chemical compound known for its role as an inhibitor of the enzyme hydrogen-potassium adenosine triphosphatase. This enzyme is crucial in the regulation of gastric acid secretion in the stomach. By inhibiting this enzyme, this compound can effectively reduce the production of stomach acid, making it a valuable compound in the treatment of conditions such as gastroesophageal reflux disease and peptic ulcers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S3337 involves several steps, starting with the preparation of the core structure, which is a substituted thieno[3,4-d]imidazole. The synthetic route typically includes the following steps:
Formation of the Thieno[3,4-d]imidazole Core: This step involves the cyclization of appropriate starting materials under controlled conditions.
Substitution Reactions: Various substituents are introduced to the core structure through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of high-throughput purification methods ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
S3337 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing different substituents to the core structure
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
S3337 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and enzyme activity.
Medicine: Explored for its potential therapeutic applications in treating acid-related disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
Mechanism of Action
S3337 exerts its effects by inhibiting the enzyme hydrogen-potassium adenosine triphosphatase. This enzyme is responsible for the exchange of hydrogen and potassium ions across the gastric parietal cell membrane, a key step in the production of gastric acid. By binding to the enzyme, this compound prevents this ion exchange, thereby reducing acid secretion. The molecular targets and pathways involved include the enzyme’s active site and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Omeprazole: Another inhibitor of hydrogen-potassium adenosine triphosphatase, commonly used in the treatment of acid-related disorders.
Lansoprazole: Similar in function to S3337, with a slightly different chemical structure.
Pantoprazole: Another related compound with similar inhibitory effects on gastric acid secretion
Uniqueness of this compound
This compound is unique in its specific binding affinity and inhibitory potency compared to other similar compounds. Its chemical structure allows for more effective inhibition of the target enzyme, making it a valuable compound in both research and therapeutic applications .
Properties
IUPAC Name |
2-[(5,6-dimethoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-N-ethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-4-19-13-8-6-5-7-12(13)11-25(22)18-20-14-9-16(23-2)17(24-3)10-15(14)21-18/h5-10,19H,4,11H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMSJFSCDATXNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1CS(=O)C2=NC3=CC(=C(C=C3N2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70910748 | |
| Record name | 2-[(5,6-Dimethoxy-1H-benzimidazole-2-sulfinyl)methyl]-N-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70910748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108499-48-5 | |
| Record name | 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108499485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(5,6-Dimethoxy-1H-benzimidazole-2-sulfinyl)methyl]-N-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70910748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-(2-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]-1H-pyridazin-6-one](/img/structure/B1195128.png)
![(5E)-5-[(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1195129.png)










